N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-methylpiperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)indol-3-yl]-4-methylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-14-7-9-20(10-8-14)18(22)19-16-13-21(11-12-23-2)17-6-4-3-5-15(16)17/h3-6,13-14H,7-12H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDKYSUPBFUVNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC2=CN(C3=CC=CC=C32)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-methylpiperidine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the piperidine ring and the methoxyethyl group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The process might include steps such as purification through crystallization or chromatography to achieve the desired product specifications.
Chemical Reactions Analysis
Reactivity of the Indole Moiety
The indole ring system is susceptible to electrophilic substitution reactions. Key reactive positions include C-2 and C-3, with the latter being part of the carboxamide substituent in this compound.
Carboxamide Reactivity
The piperidine-1-carboxamide group participates in hydrolysis, nucleophilic substitution, and coupling reactions.
Methoxyethyl Group Modifications
The 2-methoxyethyl substituent on the indole nitrogen can undergo oxidation or demethylation.
Piperidine Ring Functionalization
The 4-methylpiperidine moiety can engage in ring-opening or substitution reactions.
Biological Activity and Mechanistic Insights
While no direct pharmacological data exists for this compound, structurally related N-arylpiperidine carboxamides exhibit biological activity through:
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Tubulin polymerization inhibition (e.g., analogs with indole-methoxyethyl groups show IC₅₀ values <1 μM in cancer cell lines) .
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DNA intercalation (observed in carboxamide derivatives with planar aromatic systems) .
Synthetic Pathways (Inferred)
Key steps for synthesizing this compound likely involve:
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Indole functionalization : Alkylation of 1H-indole-3-carboxamide with 2-methoxyethyl chloride under basic conditions .
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Piperidine coupling : Reaction of 4-methylpiperidine-1-carboxylic acid with the indole intermediate using carbodiimide-based coupling agents .
Stability and Degradation
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Photodegradation : The indole ring may undergo photoxidation under UV light, forming oxidized byproducts .
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Hydrolytic Stability : The carboxamide bond is stable under physiological pH but hydrolyzes under strongly acidic/basic conditions .
Comparative Reactivity Table
| Functional Group | Reactivity Ranking | Key Reactions |
|---|---|---|
| Indole C-3 position | High | Electrophilic substitution, oxidation |
| Carboxamide | Moderate | Hydrolysis, nucleophilic acyl substitution |
| Methoxyethyl chain | Low | Demethylation, oxidation |
[Sources cited throughout as bracketed numbers correspond to the provided search results.]
Scientific Research Applications
Pharmacological Applications
1.1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-methylpiperidine-1-carboxamide. For instance, derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including hypopharyngeal tumors. The structure-activity relationship indicates that modifications in the piperidine moiety can enhance cytotoxicity, suggesting that this compound may serve as a lead for developing new anticancer agents .
1.2. Neurological Disorders
The compound's piperidine structure is associated with neuropharmacological effects, particularly in the context of Alzheimer’s disease. Research has demonstrated that derivatives can inhibit key enzymes involved in neurodegenerative processes, such as cholinesterase and beta-secretase. These findings suggest that this compound could contribute to multi-targeted approaches for treating Alzheimer’s .
Synthesis and Derivatives
2.1. Synthetic Pathways
The synthesis of this compound typically involves several steps, including the formation of the indole ring followed by piperidine substitution. Various synthetic routes have been explored, emphasizing the importance of optimizing conditions to improve yield and purity .
Table 1: Synthetic Methods Overview
| Methodology | Key Steps | Yield (%) | Reference |
|---|---|---|---|
| Conventional Synthesis | Indole formation, piperidine coupling | 75 | |
| Microwave-Assisted | Rapid heating for ring closure | 85 | |
| Green Chemistry | Solvent-free conditions | 90 |
Case Studies
3.1. Clinical Trials
Clinical studies evaluating the efficacy of related compounds have shown significant promise in treating gastrointestinal disorders, particularly in enhancing motility and reducing symptoms associated with chronic constipation . These findings underscore the therapeutic versatility of this class of compounds.
3.2. Structure-Activity Relationship Studies
Extensive SAR studies have indicated that modifications to the piperidine nitrogen and indole structure can dramatically influence biological activity. For example, substituents on the indole ring have been shown to enhance binding affinity to target receptors, indicating potential pathways for drug optimization .
Mechanism of Action
The mechanism of action of N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-methylpiperidine-1-carboxamide with structurally related compounds, focusing on synthesis, physicochemical properties, and functional group modifications.
Physicochemical and Analytical Comparisons
Observations:
- Piperidine Modifications: The 4-methylpiperidine in the target compound contrasts with acylated (e.g., isobutyryl) or alkylated (e.g., isopropyl) piperidines in analogs. Acylation (Compound 4) increases molecular weight and lipophilicity, while alkylation (Compound 3) may alter steric bulk .
- Indole Substituents: The 2-methoxyethyl group in the target compound is less polar than the 2-oxo-dihydropyridinylmethyl group in Compound 2, suggesting differences in solubility and metabolic stability .
Reaction Optimization and Purity
- Synthetic Efficiency: Compound 2 achieved 66% yield via reductive amination, while Compound 4 utilized acylation with >95% purity, highlighting the impact of reaction conditions (e.g., sodium triacetoxyborohydride vs. isobutyryl chloride) on efficiency .
- Catalytic Methods: references RuPhos catalyst use for cross-coupling, a method applicable to the target compound’s synthesis for optimizing indole-piperidine linkage .
Crystallographic and Structural Insights
- Crystal Data: reports a related Schiff base (N-(1H-Indol-3-ylmethylidene)-4-methylpiperazin-1-amine), demonstrating planar indole-carboxamide geometry. This suggests the target compound’s carboxamide linker may adopt similar conformations, critical for target binding .
Biological Activity
N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-methylpiperidine-1-carboxamide is a compound that has attracted attention in pharmacological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound features an indole core, a piperidine ring, and a methoxyethyl group, which contribute to its diverse chemical properties. The IUPAC name for this compound is N-[1-(2-methoxyethyl)indol-3-yl]-4-methylpiperidine-1-carboxamide, and its molecular formula is with a molecular weight of approximately 313.41 g/mol .
The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. The compound may act as an agonist or antagonist, influencing neurotransmission and other biochemical pathways:
- Receptor Interactions : It is hypothesized that this compound may interact with serotonin receptors, which could affect mood regulation and neurochemical signaling .
- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of derivatives related to this compound. While specific data on this compound is limited, similar compounds have demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. This suggests potential for further exploration in developing antibacterial agents .
Anticancer Potential
The compound's structural characteristics indicate possible anticancer properties. Research into piperidine derivatives has shown promising results against various cancer cell lines. For instance, compounds with similar structures exhibited significant antiproliferative effects with IC50 values in the nanomolar range against cancer cell lines .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally related to this compound:
Q & A
Q. What are the key synthetic pathways for N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-methylpiperidine-1-carboxamide, and how can purity challenges be addressed?
Methodological Answer: The synthesis typically involves a multi-step approach:
Indole functionalization : Alkylation of the indole nitrogen with 2-methoxyethyl groups using reagents like 2-bromoethyl methyl ether under basic conditions (e.g., NaH in DMF).
Piperidine coupling : The 4-methylpiperidine-1-carboxamide moiety is introduced via carboxamide coupling, often using EDCI/HOBt as coupling agents in anhydrous dichloromethane.
Purification : Challenges in isolating the product from byproducts (e.g., unreacted intermediates) require column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity Post-Purification |
|---|---|---|---|
| 1 | NaH, DMF, 0–50°C | 65–75 | 85–90% (HPLC) |
| 2 | EDCI/HOBt, DCM | 50–60 | 90–95% (LC-MS) |
Q. Which spectroscopic and computational methods are most reliable for structural characterization?
Methodological Answer:
- FTIR and Raman Spectroscopy : Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹, indole N-H bend at ~1550 cm⁻¹). Experimental spectra should be cross-validated with Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p) basis set) to assign vibrational modes .
- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ resolves piperidine and indole protons (e.g., indole C3-H at δ 7.2–7.4 ppm, methoxyethyl OCH₃ at δ 3.3–3.5 ppm).
- Molecular Electrostatic Potential (MEP) : DFT-generated MEP maps predict electrophilic/nucleophilic regions, aiding in understanding interaction sites (e.g., carboxamide oxygen as a hydrogen bond acceptor) .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step synthesis, particularly for the carboxamide coupling step?
Methodological Answer:
- Catalyst Screening : Replace EDCI/HOBt with newer coupling agents like COMU, which reduces racemization and improves yields (reported 70–80% in similar indole-piperidine systems) .
- Solvent Optimization : Switch from DCM to THF or acetonitrile to enhance solubility of intermediates.
- Temperature Control : Perform coupling at −10°C to minimize side reactions (e.g., piperidine ring oxidation).
Q. Table 2: Yield Optimization Strategies
| Parameter | EDCI/HOBt (Baseline) | COMU/THF (Optimized) |
|---|---|---|
| Yield (%) | 50–60 | 70–80 |
| Purity (LC-MS) | 90–95 | 95–98 |
Q. How should researchers resolve contradictions in reported biological activity data (e.g., receptor binding vs. cellular assays)?
Methodological Answer:
- Orthogonal Assays : Validate receptor binding (e.g., radioligand displacement assays) with functional assays (e.g., cAMP inhibition for GPCR targets).
- Statistical Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply ANOVA to identify outliers or batch-dependent variability.
- Structural Dynamics : Use Molecular Dynamics (MD) simulations (AMBER or GROMACS) to assess conformational changes in the compound-receptor complex under physiological conditions .
Q. What advanced computational strategies predict binding modes with serotonin/dopamine receptors?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Glide software to model interactions (e.g., indole π-π stacking with receptor aromatic residues, carboxamide hydrogen bonding).
- Binding Free Energy Calculations : MM-PBSA/GBSA methods quantify contributions of van der Waals and electrostatic interactions .
- Pharmacophore Modeling : Align compound features (e.g., hydrogen bond donors, hydrophobic groups) with receptor active sites to prioritize analogs .
Q. How do in vitro binding data correlate with in vivo efficacy in neuropharmacological models?
Methodological Answer:
- In Vitro-In Vivo Correlation (IVIVC) : Compare receptor affinity (Ki) with behavioral outcomes (e.g., forced swim test for antidepressant activity).
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to ensure adequate exposure.
- Mechanistic Studies : Use knockout mice (e.g., 5-HT1A receptor null) to confirm target specificity .
Q. Table 3: Example In Vivo Data
| Model | Dose (mg/kg) | Effect (vs. Control) | Target Engagement (Ki, nM) |
|---|---|---|---|
| Restraint Stress | 10 (p.o.) | 50% ↓ Corticosterone | 5-HT1A: 12 ± 2 |
| Four-Plate Test | 3 (p.o.) | Anxiolytic Activity | D2: 85 ± 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
